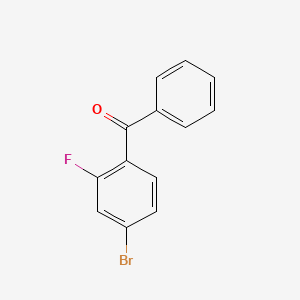

(4-Bromo-2-fluorophenyl)(phenyl)methanone

Overview

Description

“(4-Bromo-2-fluorophenyl)(phenyl)methanone” is a chemical compound with the linear formula C13H8BrFO . It has a molecular weight of 279.111 .

Molecular Structure Analysis

The molecular structure of “(4-Bromo-2-fluorophenyl)(phenyl)methanone” consists of a bromine atom and a fluorine atom attached to different carbon atoms in the phenyl ring .Scientific Research Applications

Synthesis and Antioxidant Properties

Compounds with bromine and phenolic groups, such as (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives, have been synthesized and evaluated for their antioxidant properties. These studies reveal the potential of brominated phenolic compounds in acting as effective antioxidants, suggesting a similar research interest for (4-Bromo-2-fluorophenyl)(phenyl)methanone in exploring its antioxidant capabilities (Çetinkaya et al., 2012).

Crystal Structure Analysis

The crystal structure of similar bromophenol compounds, such as (5-bromo-2-hydroxyphenyl)(phenyl)methanone, has been determined, highlighting the importance of structural analysis in understanding the physicochemical properties of these compounds. Such analysis aids in the rational design of materials and molecules with desired properties (Kuang Xin-mou, 2009).

Fluorinated Fluorophores Synthesis

Research into fluorinated benzophenones and related compounds showcases the advancement in synthesizing fluorophores with enhanced photostability and spectroscopic properties. This work underscores the potential of (4-Bromo-2-fluorophenyl)(phenyl)methanone in the development of novel fluorinated materials for various applications, including imaging and sensing (Woydziak et al., 2012).

Antitumor Activity

Studies on derivatives of phenylmethanone, such as (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, have investigated their antitumor effects, demonstrating the compound's potential in inhibiting tubulin polymerization and inducing apoptosis in cancer cells. This suggests the potential for (4-Bromo-2-fluorophenyl)(phenyl)methanone and similar compounds in cancer research (Magalhães et al., 2013).

Material Science Applications

Research on fluorinated poly(aryl ether) containing 4-bromophenyl pendant groups demonstrates the compound's utility in creating materials with excellent thermal, oxidative, and dimensional stability, suggesting potential applications for (4-Bromo-2-fluorophenyl)(phenyl)methanone in the development of polymeric electrolyte membranes for fuel cells (Liu et al., 2006).

Safety and Hazards

properties

IUPAC Name |

(4-bromo-2-fluorophenyl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFO/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQRGFYWKQXNBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-2-fluorophenyl)(phenyl)methanone | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-methyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2563467.png)

![6-(2-methylbenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2563469.png)

![1-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B2563475.png)

![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2563477.png)

![N-(sec-butyl)-3-(3-methyl-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2563478.png)

![2-Bromo-N-[cyano-(2-methoxyphenyl)methyl]benzamide](/img/structure/B2563479.png)

![[1-(Methylsulfonyl)piperidin-3-yl]methylamine hydrochloride](/img/structure/B2563480.png)

![Methyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2563481.png)

![5-(cinnamylthio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2563483.png)

![methyl 2-benzamido-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2563486.png)

![2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2563488.png)